![molecular formula C24H18ClFN2O3 B3011792 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone CAS No. 477711-01-6](/img/structure/B3011792.png)
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound is used in pharmaceutical research as a reference standard for testing and developing new drugs . Its structure is conducive to binding with various biological receptors, which can be exploited to create drugs with specific actions, such as antagonists or inhibitors for certain pathways.
Biological Activity Studies
Pyrazoline derivatives, to which this compound belongs, have been studied for their biological activities . They exhibit a range of pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. This makes them valuable for developing treatments against various infections .
Neurotoxicity Research
The pyrazoline ring present in the compound is of interest in neurotoxicity studies. Research on similar structures has investigated their effects on acetylcholinesterase activity, which is crucial for nerve pulse transmission. Such studies are important for understanding the neurotoxic potential of new compounds .
Oxidative Stress and Cellular Damage
Compounds with a pyrazoline ring have been linked to studies on oxidative stress and its impact on cellular components. They are used to understand the role of reactive oxygen species in disease development and the mechanisms of cellular damage .
Antitumor and Anticancer Research
The structural features of this compound suggest potential use in antitumor and anticancer research. Pyrazoline derivatives have been associated with antitumor activities, making them candidates for the development of new anticancer drugs .
Enzyme Inhibition Studies
Due to the presence of functional groups capable of interacting with enzymes, this compound can be used in studies aimed at enzyme inhibition. This is particularly relevant in the design of drugs that target specific enzymes involved in disease processes .
Mecanismo De Acción
Mode of Action
The presence of a pyrazole ring and a methoxyphenyl group suggests that it might interact with its targets through hydrogen bonding or pi-pi stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that it could have multiple effects depending on the context and the specific targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets .
Propiedades
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-18-9-7-17(8-10-18)24(29)28-14-13-23(27-28)16-5-11-19(12-6-16)31-15-20-21(25)3-2-4-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQIBVXBIRHXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
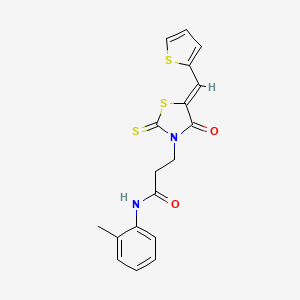
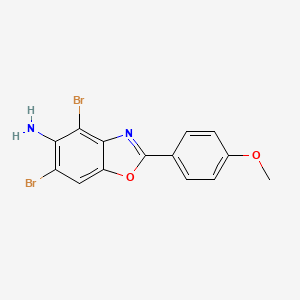
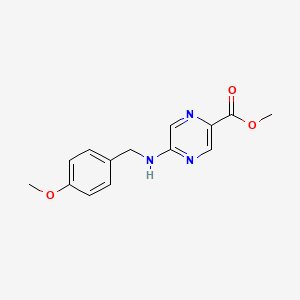


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)
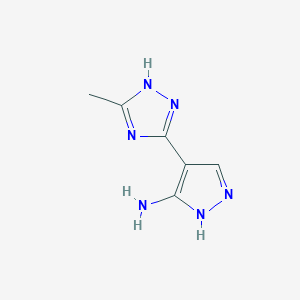
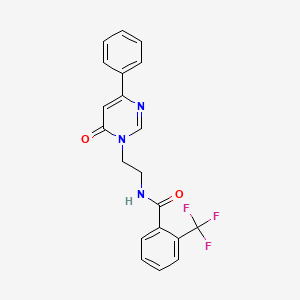
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)

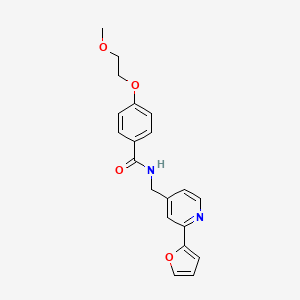
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)